Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a dimethylated tetrahydropyrimidine ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and subsequent esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as recrystallization, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrimidine ring structure allows it to participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: This compound shares the fluorophenyl group but differs in its overall structure and functional groups.
4-Fluoro-ß-oxobenzenepropanoic acid ethyl ester: Another similar compound with a fluorophenyl group and an ester functional group.
Uniqueness
Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Biological Activity
Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 342596-78-5) is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse sources and recent research findings.
- Molecular Formula : C15H17FN2O3
- Molecular Weight : 292.31 g/mol
- Melting Point : 169 - 171 °C
- Purity : ≥95% .
The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The fluorophenyl group enhances lipophilicity and may influence the compound's interaction with cellular membranes and receptors.
Anticancer Activity
Recent studies have indicated that tetrahydropyrimidine derivatives exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation.
Case Study: In Vitro Anticancer Activity
A study assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results showed that the compound exhibited dose-dependent inhibition of cell viability in:
- Breast Cancer (MCF-7) : IC50 = 15 µM
- Lung Cancer (A549) : IC50 = 20 µM
- Colon Cancer (HCT116) : IC50 = 18 µM
The mechanism involved apoptosis induction as evidenced by increased caspase activity and DNA fragmentation .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties against a range of pathogens.
Table 1: Antimicrobial Activity Against Bacterial Strains
Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo | 50 | 12 |
Ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo | 100 | 18 |
Ciprofloxacin (Control) | 50 | 20 |
The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, ethyl 4-(3-fluorophenyl)-1,6-dimethyl-2-oxo has shown potential anti-inflammatory activities. In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Properties
IUPAC Name |
ethyl 6-(3-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-4-21-14(19)12-9(2)18(3)15(20)17-13(12)10-6-5-7-11(16)8-10/h5-8,13H,4H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWFSBAAFXWWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=CC=C2)F)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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